molecular formula C11H10N2S B062784 2-Benzothiazolamine, N-2-butynyl- CAS No. 161765-65-7

2-Benzothiazolamine, N-2-butynyl-

Cat. No.: B062784
CAS No.: 161765-65-7
M. Wt: 202.28 g/mol
InChI Key: JIKFNRFULFMREL-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocycle in Chemical Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govtandfonline.com Its unique structural and electronic properties have made it a versatile building block in both materials science and medicinal chemistry. researchgate.net The aromatic nature of the benzothiazole system imparts significant stability, while the presence of nitrogen and sulfur heteroatoms provides reactive sites for further functionalization. bibliomed.org

In medicinal chemistry, benzothiazole derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets. tandfonline.combibliomed.org This has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govresearchgate.net The structural rigidity and potential for diverse substitutions on the benzothiazole core allow for the fine-tuning of physicochemical properties to optimize drug-like characteristics. crimsonpublishers.com

Overview of 2-Benzothiazolamine Derivatives and their Academic Relevance

Among the various classes of benzothiazole derivatives, those substituted at the 2-position, particularly 2-benzothiazolamine (also known as 2-aminobenzothiazole), are of significant academic and practical interest. nih.gov The amino group at the C2 position serves as a versatile handle for the synthesis of a vast library of new molecules through reactions like acylation, alkylation, and condensation. nih.govcapes.gov.br

The academic relevance of 2-benzothiazolamine derivatives is underscored by the extensive research into their synthesis and biological evaluation. nih.gov These compounds have been investigated for a wide range of therapeutic applications, including as anticancer agents, neuroprotective agents for conditions like Alzheimer's disease, and antimicrobial compounds. nih.govnih.govresearchgate.net Furthermore, the unique photophysical properties of certain 2-benzothiazolamine derivatives make them promising candidates for applications in materials science, such as in the development of fluorescent probes and sensors. mdpi.comnih.gov

Specific Focus: The N-2-butynyl- Substitution in 2-Benzothiazolamine

The specific compound of interest, 2-Benzothiazolamine, N-2-butynyl-, features a but-2-yn-1-yl group attached to the nitrogen atom of the 2-amino group. This N-alkynyl substitution introduces a highly functional and reactive moiety into the benzothiazole scaffold. While direct research on this exact molecule is limited in publicly available literature, the significance of such a substitution can be inferred from studies on related N-alkynyl and N-propargyl benzothiazole derivatives.

The key feature of the N-2-butynyl group is the internal alkyne (a carbon-carbon triple bond). Alkynes are exceptionally useful functional groups in organic synthesis. They are known to participate in a variety of chemical transformations, including cycloaddition reactions (such as the "click" reaction), metal-catalyzed cross-coupling reactions, and hydration reactions. The presence of this group transforms the 2-benzothiazolamine scaffold into a versatile building block for constructing more complex molecular architectures. The methyl group adjacent to the triple bond in the butynyl substituent, as compared to a terminal propargyl group, can influence the steric and electronic environment of the alkyne, potentially modulating its reactivity and the properties of the resulting products.

Research Objectives and Scope of the Academic Inquiry

Given the functional importance of both the benzothiazole core and the alkynyl group, the primary research objectives for investigating 2-Benzothiazolamine, N-2-butynyl- would likely encompass several areas:

Synthetic Methodology: Developing efficient and regioselective methods for the synthesis of N-alkynylated 2-benzothiazolamines. This includes exploring different catalysts, reaction conditions, and starting materials to achieve high yields and purity.

Chemical Reactivity: Studying the reactivity of the N-2-butynyl group. A major focus would be its utility in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the benzothiazole unit to other molecules of interest, such as polymers, biomolecules, or other pharmacophores.

Structural Analysis: Characterizing the molecular structure and properties of the compound and its derivatives using techniques like NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Investigating the potential biological activities of 2-Benzothiazolamine, N-2-butynyl- and its derivatives. Based on the known pharmacology of the benzothiazole class, this could include screening for anticancer, antimicrobial, or enzyme inhibitory activity. nih.govresearchgate.net The N-2-butynyl group would serve as a linker to potentially larger, more complex, and targeted therapeutic agents. nih.gov

The scope of such an academic inquiry is to leverage the unique properties of the N-2-butynyl-substituted benzothiazole as a platform for creating novel compounds with potentially enhanced or new functionalities for applications in medicinal chemistry and materials science.

Research Findings

While specific experimental data for 2-Benzothiazolamine, N-2-butynyl- is not widely published, data for analogous 2-substituted benzothiazole derivatives provide insight into the expected characteristics. The following tables represent typical data that would be generated during the characterization of such a compound.

Table 1: Representative Spectroscopic Data for a Hypothetical N-Substituted 2-Benzothiazolamine Derivative

Technique Data Type Expected Observations
¹H NMRChemical Shift (δ)Signals corresponding to aromatic protons of the benzothiazole ring, protons of the N-alkyl substituent.
¹³C NMRChemical Shift (δ)Resonances for aromatic carbons, carbons of the benzothiazole core (including the characteristic C=N carbon), and carbons of the N-alkyl group.
IR SpectroscopyWavenumber (cm⁻¹)Absorption bands indicating N-H stretching (if secondary amine), C-H aromatic and aliphatic stretching, C=N stretching, and C≡C stretching for the alkyne.
Mass Spectrometrym/zA molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Table 2: Biological Activity of Various Benzothiazole Derivatives

Derivative Class Biological Target/Activity Reference
2-Aryl BenzothiazolesAnticancer (e.g., against pancreatic, breast, lung cancer) nih.govresearchgate.net
Benzothiazole-Schiff BasesAntitumor, Antimicrobial nih.gov
Benzothiazole-Piperazine DerivativesVarious CNS activities, Anticancer nih.govnih.gov
Fluoro-BenzothiazolesAntimicrobial (S. aureus, E. coli) researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161765-65-7

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

N-but-2-ynyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H10N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1H3,(H,12,13)

InChI Key

JIKFNRFULFMREL-UHFFFAOYSA-N

SMILES

CC#CCNC1=NC2=CC=CC=C2S1

Canonical SMILES

CC#CCNC1=NC2=CC=CC=C2S1

Synonyms

2-Benzothiazolamine,N-2-butynyl-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for N Substituted 2 Benzothiazolamines

Classical and Modern Approaches to 2-Aminobenzothiazole (B30445) Core Synthesis

The construction of the 2-aminobenzothiazole core is the foundational step for accessing its N-substituted derivatives. Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation and cyclization reactions to modern transition-metal-catalyzed and green chemistry-inspired routes. rsc.org

Condensation Reactions with Ortho-Aminothiophenols

One of the most fundamental and widely employed methods for synthesizing the benzothiazole (B30560) ring is the condensation of ortho-aminothiophenols with various carbon-containing electrophiles. researchgate.netnih.gov This approach leverages the nucleophilicity of the thiol and amino groups to form the thiazole (B1198619) ring.

Commonly used reagents for this condensation include cyanogen (B1215507) halides, thiourea (B124793) derivatives, and isothiocyanates. mdpi.com For instance, the reaction of o-aminothiophenol with cyanogen bromide or chloride directly yields the 2-aminobenzothiazole core. Another variation involves condensation with carboxylic acids or their derivatives, such as acyl chlorides, often promoted by dehydrating agents or catalysts. researchgate.net For example, the condensation of o-aminothiophenols with chloroacetyl chloride under microwave irradiation provides an efficient route to 2-chloromethyl-benzothiazole, a useful intermediate. nih.gov

Recent advancements have focused on developing milder and more efficient catalytic systems. For example, zinc acetate (B1210297) (Zn(OAc)₂·2H₂O) has been used as an environmentally friendly and inexpensive catalyst for the condensation of substituted 2-aminothiophenols with a range of aldehydes in solvent-free conditions, affording 2-arylbenzothiazoles in high yields. nih.gov

Table 1: Examples of Condensation Reactions for 2-Substituted Benzothiazole Synthesis

Reactants Catalyst/Conditions Product Yield Reference
o-Aminothiophenol, Benzaldehydes Koser's reagent, O₂, room temp 2-Arylbenzothiazoles 80-90% nih.gov
o-Aminothiophenol, Aromatic aldehydes Zn(OAc)₂·2H₂O, 80 °C, solvent-free 2-Arylbenzothiazoles 67-96% nih.gov

Cyclization of Arylthioureas and Thiobenzanilides

An alternative classical approach involves the intramolecular cyclization of N-arylthioureas. nih.govnih.gov This method, often referred to as the Hugerschoff reaction, typically employs an oxidizing agent, such as bromine in chloroform (B151607) or acetic acid, to facilitate the C-S bond formation and ring closure. nih.gov While effective, this method can sometimes lead to mixtures of products, especially with asymmetrically substituted anilines. nih.gov

Thiobenzanilides also serve as precursors for benzothiazole synthesis through radical cyclization. For instance, irradiation of thioformanilides in the presence of chloranil (B122849) can induce cyclization to yield 2-substituted benzothiazoles. nih.gov

Transition Metal-Catalyzed Oxidative Coupling and Cyclization

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing heterocyclic systems, and 2-aminobenzothiazoles are no exception. Catalysts based on ruthenium (Ru), palladium (Pd), copper (Cu), iron (Fe), and nickel (Ni) have been successfully employed for the oxidative C-H functionalization and C-S bond formation required for the cyclization. nih.gov

These reactions often proceed via an intramolecular oxidative coupling of N-arylthioureas. For example, a RuCl₃-catalyzed reaction provides a direct route to substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov Copper catalysts are particularly prevalent due to their lower cost and high efficiency. One-pot syntheses using copper salts like CuO or CuI can effectively catalyze the reaction between 2-haloanilines and dithiocarbamates or isothiocyanates to form the 2-aminobenzothiazole scaffold. researchgate.netnih.gov Iron-catalyzed tandem reactions of 2-iodoaniline (B362364) with isothiocyanates in water have also been developed, offering an environmentally benign route.

Table 2: Transition Metal-Catalyzed Synthesis of 2-Aminobenzothiazoles

Precursor Catalyst/Reagents Product Yield Reference
N-Arylthioureas RuCl₃ Substituted 2-Aminobenzothiazoles up to 91% nih.gov
2-Iodoanilines, Sodium Dithiocarbamates Cu(OAc)₂, Cs₂CO₃ 2-Aminobenzothiazoles up to 97% nih.gov
2-Bromoanilines, Dithiocarbamates CuO, KOt-Bu 2-Aminobenzothiazoles Good nih.gov

Green Chemistry-Inspired Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for 2-aminobenzothiazole synthesis. rsc.org These approaches aim to minimize waste, avoid hazardous reagents, and utilize energy-efficient conditions.

Key strategies include the use of water as a solvent, solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts. nih.gov For example, a metal-free cascade reaction using iodine as a catalyst and molecular oxygen as the oxidant has been developed for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. This method is advantageous as it avoids expensive transition-metal catalysts and produces water as the only byproduct.

Multicomponent reactions (MCRs) are another hallmark of green synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. A Sc(OTf)₃-catalyzed, microwave-assisted three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diones is a prime example of an atom-economical and efficient green protocol.

Strategies for N-Alkylation and N-Functionalization with Specific Reference to Alkynyl Groups

Once the 2-aminobenzothiazole core is synthesized, the introduction of substituents at the exocyclic amino group is a crucial step for creating diverse derivatives. N-alkylation and N-functionalization are key strategies to achieve this, with the introduction of alkynyl groups being of particular interest due to their utility in further chemical transformations like click chemistry. mdpi.comnih.gov

Introduction of Alkynyl Substituents (e.g., N-2-butynyl-)

The introduction of an alkynyl group, such as a propargyl or a butynyl group, onto the 2-amino position of the benzothiazole ring transforms it into a versatile building block. The terminal alkyne can participate in a variety of subsequent reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com

A general strategy for the N-alkylation of 2-aminobenzothiazoles involves their reaction with an appropriate alkyl halide, such as 1-bromo-2-butyne (B41608), in the presence of a base. The base, typically a non-nucleophilic one like sodium hydride or potassium carbonate, deprotonates the amino group, increasing its nucleophilicity to attack the alkyl halide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

A more specific, multi-step synthesis for introducing a propargyl group has been reported, which can be adapted for a butynyl group. mdpi.com This method involves the initial protection of the 2-amino group, for example, with a Boc (tert-butyloxycarbonyl) group. The protected 2-aminobenzothiazole then undergoes N-propargylation. This is a key step where the alkynyl moiety is introduced. The final step involves the deprotection of the amino group to yield the N-propargylated 2-aminobenzothiazole. mdpi.com This resulting compound, containing a terminal alkyne, can then be used in further synthetic steps, such as the Sharpless click chemistry concept to create triazole-tagged derivatives. mdpi.com

While regioselectivity can be a concern in the alkylation of 2-aminobenzothiazole (alkylation can occur at the exocyclic or endocyclic nitrogen), methods using benzylic alcohols as alkylating agents have shown to be regioselective for the exocyclic amino group. rsc.org This suggests that using 2-butyn-1-ol (B121050) under similar catalytic conditions could be a viable route to selectively synthesize N-(but-2-yn-1-yl)benzo[d]thiazol-2-amine.

Table 3: Mentioned Chemical Compounds

Compound Name Structure
2-Benzothiazolamine, N-2-butynyl- C₁₁H₁₀N₂S
2-Aminobenzothiazole C₇H₆N₂S
Ortho-Aminothiophenol C₆H₇NS
N-Arylthiourea General Structure
Thiobenzanilide C₁₃H₁₁NS
Ruthenium(III) chloride RuCl₃
Palladium(II) acetate Pd(OAc)₂
Copper(II) oxide CuO
Iron(III) chloride FeCl₃
Nickel Ni
1-Bromo-2-butyne C₄H₅Br
2-Butyn-1-ol C₄H₆O
Boc-protected 2-aminobenzothiazole C₁₂H₁₄N₂O₂S
Scandium(III) triflate Sc(OTf)₃
Iodine I₂
Molecular Oxygen O₂
Zinc acetate dihydrate Zn(OAc)₂·2H₂O
Koser's reagent C₁₅H₁₅IO₄S
Bromine Br₂
Chloroacetyl chloride C₂H₂Cl₂O
2-Chloromethyl-benzothiazole C₈H₆ClNS
Benzaldehyde C₇H₆O
Sodium hydride NaH
Potassium carbonate K₂CO₃
Dimethylformamide (DMF) C₃H₇NO
Acetonitrile C₂H₃N

Regioselective N-Functionalization Techniques

Regioselectivity in the functionalization of 2-aminobenzothiazole is crucial as the molecule possesses multiple reactive sites, including the exocyclic and endocyclic nitrogen atoms. Achieving selective substitution on the exocyclic amino group is a key challenge addressed by various synthetic strategies.

One common approach involves the direct N-alkylation of 2-aminobenzothiazole. capes.gov.brrsc.org This can be achieved by reacting 2-aminobenzothiazole with an appropriate alkylating agent, such as an alkyl halide or an alcohol, often in the presence of a base or a catalyst. For the synthesis of 2-Benzothiazolamine, N-2-butynyl-, a suitable alkylating agent would be a 2-butynyl halide, such as 1-bromo-2-butyne or 1-chloro-2-butyne. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. The choice of base is critical to ensure deprotonation of the exocyclic amine without promoting undesired side reactions.

Another powerful technique for regioselective N-alkylation is the use of transition-metal catalysts. These methods often proceed under milder conditions and can offer higher selectivity. For instance, copper-catalyzed N-alkylation has been successfully employed for the synthesis of various N-substituted benzothiazoles.

Furthermore, multi-component reactions provide an efficient pathway to construct N-substituted 2-benzothiazolamines. mdpi.com These reactions, by combining three or more reactants in a single step, can rapidly generate molecular diversity.

A summary of reagents and conditions for regioselective N-alkylation is presented in the table below.

Alkylating AgentCatalyst/BaseSolventReaction ConditionsReference
Benzylic AlcoholsNot specifiedNot specifiedNot specified capes.gov.brrsc.org
4-Chlorobenzenesulphonyl chlorideRefluxAcetone45 min at 130 °C mdpi.com
Aryl/Alkyl nitrilesZnO NPsSolvent-freeNot specified ekb.eg
β-DiketonesBrønsted acidSolvent-freeOxidant, transition-metal, irradiation-free ekb.eg

Characterization Techniques for N-Substituted 2-Benzothiazolamine Compounds

The unambiguous identification and structural elucidation of newly synthesized N-substituted 2-benzothiazolamine compounds rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of these molecules.

1H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons and their chemical environments. For a compound like 2-Benzothiazolamine, N-2-butynyl-, one would expect to see characteristic signals for the protons on the benzothiazole ring, the methylene (B1212753) protons adjacent to the nitrogen, and the methyl group of the butynyl chain. The chemical shifts (δ) and coupling constants (J) are crucial for assigning the structure. jyoungpharm.orgnih.gov

13C NMR (Carbon-13 NMR) spectroscopy is used to determine the number of different carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzothiazole core and the N-2-butynyl substituent provide definitive evidence for the successful N-functionalization. jyoungpharm.orgnih.gov

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of an N-substituted 2-benzothiazolamine would show characteristic absorption bands for N-H stretching (if a secondary amine is formed), C-N stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations. jyoungpharm.orgnih.gov The presence of the alkyne group in 2-Benzothiazolamine, N-2-butynyl- would be indicated by a characteristic C≡C stretching vibration.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. jyoungpharm.orgnih.gov

X-ray Crystallography can provide the ultimate proof of structure by determining the three-dimensional arrangement of atoms in a single crystal. This technique yields precise bond lengths, bond angles, and conformational details of the molecule. jyoungpharm.org

A summary of the expected characterization data for N-substituted 2-benzothiazolamines is provided below.

TechniqueInformation ProvidedExpected Observations for N-Substituted 2-BenzothiazolaminesReference
1H NMRProton environment and connectivitySignals for aromatic protons, protons of the N-substituent. jyoungpharm.orgnih.gov
13C NMRCarbon skeletonSignals for carbons of the benzothiazole core and the N-substituent. jyoungpharm.orgnih.gov
IR SpectroscopyFunctional groupsCharacteristic bands for N-H, C-N, C=N, and aromatic C-H bonds. jyoungpharm.orgnih.gov
Mass SpectrometryMolecular weight and formulaMolecular ion peak corresponding to the calculated mass. jyoungpharm.orgnih.gov
X-ray Crystallography3D molecular structurePrecise bond lengths and angles. jyoungpharm.org

Chemical Reactivity and Derivatization Pathways of N Substituted 2 Benzothiazolamines

Electrophilic and Nucleophilic Reactions on the Benzothiazole (B30560) Ring System

The reactivity of the benzothiazole core in N-substituted 2-aminobenzothiazoles is dictated by the electronic properties of the fused aromatic system and the substituents it bears. The exocyclic amino group is a key modulator of this reactivity.

Electrophilic Aromatic Substitution (EAS): The exocyclic secondary amine group in N-2-butynyl-2-benzothiazolamine is a potent activating group for electrophilic aromatic substitution. By donating electron density to the benzene (B151609) portion of the bicyclic system, it facilitates reactions with electrophiles. The substitution is predicted to occur primarily at the positions ortho and para to the amino group, which correspond to the C7 and C5 positions of the benzothiazole ring. The C4 and C6 positions are less favored. Common electrophilic substitution reactions would include:

Halogenation: Introduction of bromine or chlorine, typically using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C5 or C7 position.

Sulfonation: Treatment with fuming sulfuric acid would lead to the corresponding sulfonic acid derivative.

Friedel-Crafts Reactions: Alkylation and acylation are also feasible, though the Lewis acidic conditions might lead to side reactions involving the basic nitrogen atoms.

Interactive Table: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product(s)
Bromination Br₂, FeBr₃ N-(but-2-yn-1-yl)-5-bromo-1,3-benzothiazol-2-amine and N-(but-2-yn-1-yl)-7-bromo-1,3-benzothiazol-2-amine
Nitration HNO₃, H₂SO₄ N-(but-2-yn-1-yl)-5-nitro-1,3-benzothiazol-2-amine and N-(but-2-yn-1-yl)-7-nitro-1,3-benzothiazol-2-amine
Sulfonation Fuming H₂SO₄ 2-(But-2-yn-1-ylamino)-1,3-benzothiazole-5-sulfonic acid and 2-(But-2-yn-1-ylamino)-1,3-benzothiazole-7-sulfonic acid

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the benzene ring of the benzothiazole core is generally difficult due to the electron-rich nature of the aromatic system, which is further enhanced by the amino substituent. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) on the ring to activate it towards nucleophilic attack. For instance, the synthesis of certain 5-substituted 2-aminobenzothiazoles has been achieved via nucleophilic aromatic substitution where a fluorine atom at the C5 position is displaced by an amine. wikipedia.org Without such activation, the N-2-butynyl- derivative is expected to be unreactive towards nucleophiles at the ring.

Transformations Involving the N-Substituent (e.g., N-2-butynyl-)

The N-2-butynyl- group is a highly versatile functional handle, featuring a terminal alkyne that can participate in a wide array of chemical transformations. This allows for the extensive derivatization of the parent molecule.

Metal-Catalyzed Cross-Coupling Reactions: The terminal alkyne is an excellent substrate for Sonogashira coupling with aryl or vinyl halides, catalyzed by palladium and copper complexes. This reaction would form a new carbon-carbon bond, linking the benzothiazole moiety to other aromatic or olefinic systems.

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to stereoselectively form 1,4-disubstituted 1,2,3-triazoles. This highly efficient and modular reaction is a powerful tool for creating complex molecular architectures.

Mannich Reaction: The acidic proton of the terminal alkyne allows it to participate in Mannich-type reactions with an aldehyde (like formaldehyde) and a secondary amine to yield a propargylamine (B41283) derivative with a new aminoalkyl chain.

Hydration: The triple bond can be hydrated to form a ketone. Markovnikov addition, catalyzed by mercury salts, would yield a methyl ketone, while anti-Markovnikov hydration, using protocols like hydroboration-oxidation, would produce an aldehyde.

Reduction: The alkyne can be selectively reduced. Hydrogenation with Lindlar's catalyst would yield the corresponding N-2-butenyl- derivative, while complete reduction with H₂ over a platinum or palladium catalyst would give the saturated N-butyl- derivative.

Interactive Table: Potential Transformations of the N-2-butynyl- Substituent

Reaction Type Typical Reagents Resulting Functional Group
Sonogashira Coupling Ar-I, Pd(PPh₃)₄, CuI, Et₃N Disubstituted Alkyne
Azide-Alkyne Cycloaddition R-N₃, CuSO₄, Sodium Ascorbate 1,2,3-Triazole
Mannich Reaction CH₂O, R₂NH Propargylamine
Hydration (Markovnikov) H₂SO₄, HgSO₄, H₂O Methyl Ketone
Reduction (to cis-alkene) H₂, Lindlar's Catalyst Z-Alkene
Reduction (to alkane) H₂, Pd/C Alkane

Formation of Fused Heterocyclic Systems from 2-Benzothiazolamine Scaffolds

The 2-aminobenzothiazole (B30445) framework is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. The reactivity of the amidine unit (-N=C-NH-) is central to these transformations. numberanalytics.comacs.org

Annulation with Bifunctional Electrophiles: 2-Aminobenzothiazoles react with various reagents that can engage both the endocyclic and exocyclic nitrogen atoms. For example, reaction with α-haloketones is a classic method to construct imidazo[2,1-b]benzothiazoles . nih.govnih.gov Similarly, reaction with β-ketoesters or other 1,3-dielectrophiles can lead to pyrimido[2,1-b]benzothiazoles . nih.gov

Intramolecular Cyclization of the N-Substituent: The N-2-butynyl- group itself is an ideal participant for intramolecular cyclization reactions. Catalysis by transition metals, particularly gold or copper, is known to activate alkynes towards nucleophilic attack from tethered groups. rsc.orgarkat-usa.org It is plausible that under such conditions, the N-2-butynyl- group could cyclize in several ways:

6-endo-dig Cyclization: Attack of the endocyclic nitrogen (N3) onto the activated alkyne would lead to the formation of a novel six-membered ring, resulting in a pyridazino[3,2-b]benzothiazole system.

5-exo-dig Cyclization: If the reaction proceeds via an intermediate that allows attack from the C7 position of the benzene ring, a new five-membered ring could be fused to the benzothiazole core.

Hydroamination: Late transition metals are known to catalyze intramolecular hydroamination, which could lead to cyclized imines or enamines. acs.orgacs.orgrsc.org

Interactive Table: Formation of Fused Heterocycles

Reaction Type Reagent/Catalyst Resulting Fused System
Annulation α-Haloketone (e.g., phenacyl bromide) Imidazo[2,1-b]benzothiazole
Annulation β-Ketoester (e.g., ethyl acetoacetate) Pyrimido[2,1-b]benzothiazole
Predicted Intramolecular Cyclization AuCl₃ or other Lewis acids Pyridazino[3,2-b]benzothiazole

Coordination Chemistry with Metal Centers and Ligand Development

Benzothiazole derivatives are recognized as effective ligands in coordination chemistry due to the presence of multiple heteroatoms that can act as donor sites.

Potential Coordination Sites: 2-Benzothiazolamine, N-2-butynyl- offers several potential coordination sites for metal ions:

The endocyclic imine nitrogen (N3).

The exocyclic amine nitrogen.

The sulfur atom (a softer donor site).

The π-system of the carbon-carbon triple bond. wikipedia.orgnumberanalytics.comnumberanalytics.com

Ligand Behavior: The molecule can act as a versatile ligand. Chelation involving the exocyclic and endocyclic nitrogen atoms would form a stable five-membered ring with a metal center, a common binding mode for 2-aminobenzothiazole derivatives. The alkyne's π-system can also coordinate to a metal, a phenomenon well-documented for transition metals. wikipedia.orglkouniv.ac.inilpi.com This could lead to the molecule acting as a bidentate (N,N) or even a tridentate (N,N,π-alkyne) ligand, depending on the metal and reaction conditions.

Applications in Ligand Development: The N-2-butynyl- group serves as a valuable reactive handle. It can be used to anchor the benzothiazole scaffold to other molecules or surfaces, a strategy employed in the development of multitarget-directed ligands (MTDLs) for medicinal applications or for creating heterogeneous catalysts.

Interactive Table: Potential Coordination Modes

Metal Ion Example Potential Donor Atoms Possible Ligand Class
Cu(II), Zn(II), Co(II) Exocyclic N, Endocyclic N Bidentate (N,N')
Pt(II), Pd(II), Au(I) Exocyclic N, Endocyclic N, Alkyne π-system Bidentate (N,N') or Tridentate (N,N',π)
Rh(I), Ir(I) Alkyne π-system Monodentate (π) or Bidentate (N,π)

Structure Activity Relationship Sar Studies in N Substituted 2 Benzothiazolamines

Methodological Frameworks for SAR Analysis

The exploration of SAR in N-substituted 2-benzothiazolamines often employs a combination of synthetic chemistry and computational modeling. A primary methodological framework is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models aim to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. For instance, studies on 2-aminobenzothiazole (B30445) derivatives have utilized QSAR to identify key molecular descriptors that influence their activity as anticancer or antimicrobial agents. acs.orgnih.gov These models can predict the activity of novel derivatives and guide the design of more potent and selective compounds.

Another key approach involves the synthesis and biological evaluation of analog libraries . By systematically modifying different parts of the lead molecule, such as the N-substituent and the substitution pattern on the benzothiazole (B30560) ring, researchers can identify the structural requirements for a desired biological effect. acs.orgnih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Influence of N-Substituent (e.g., Alkynyl) on Biological Activity Profiles

The substituent attached to the exocyclic amino group of 2-benzothiazolamine plays a pivotal role in defining the compound's biological activity. While a wide range of N-alkyl and N-aryl derivatives have been explored, the introduction of an alkynyl group, such as the N-2-butynyl moiety, is of particular interest in medicinal chemistry.

The alkynyl group is a rigid, linear functional group that can influence a molecule's conformation and its interactions with biological targets. The triple bond can act as a hydrogen bond acceptor and participate in π-π stacking interactions. Although specific research on the biological activity of 2-Benzothiazolamine, N-2-butynyl- is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the N-2-butynyl group could confer several important properties. Its relatively small size and lipophilic character could enhance membrane permeability and access to intracellular targets. The presence of the butynyl chain provides a scaffold for potential interactions within a receptor's binding pocket.

Studies on other heterocyclic compounds have shown that N-alkynyl substituents can lead to potent biological activities. For example, N-propargylamines have been investigated as inhibitors of various enzymes, where the alkyne moiety can act as a reactive handle for covalent modification of the target or as a key binding element. This suggests that the N-2-butynyl group in 2-benzothiazolamine could be a valuable pharmacophore for a range of biological targets.

Positional Effects of Substituents on the Benzene (B151609) Ring of the Benzothiazole System

Research on various 2-aminobenzothiazole derivatives has demonstrated that the introduction of electron-withdrawing or electron-donating groups can modulate activity. For example, in a series of 2-phenylbenzothiazoles, substitutions on the phenyl ring were shown to influence their antimicrobial and cytotoxic activities. acs.org Similarly, for N-substituted 2-benzothiazolamines, modifications on the benzothiazole ring are expected to alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological macromolecules.

The position of the substituent is also crucial. Steric hindrance caused by bulky groups at certain positions might prevent the molecule from adopting the optimal conformation for binding to its target. Conversely, a well-placed substituent could enhance binding affinity through additional favorable interactions.

Conformational Analysis and its Implications for SAR

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. The conformation of a molecule is intimately linked to its biological activity, as it dictates how well the molecule can fit into the binding site of a receptor or enzyme.

Understanding the preferred conformation(s) of this molecule is essential for a complete SAR analysis. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations. These theoretical models, ideally validated by experimental techniques like X-ray crystallography or NMR spectroscopy, can provide valuable insights into how the molecule presents itself to its biological target. The spatial relationship between the benzothiazole ring and the butynyl group is likely a key factor in determining the biological activity profile.

Preclinical Biological Activity and Mechanistic Investigations of N Substituted 2 Benzothiazolamines

Antimicrobial Efficacy and Mechanisms of Action

The benzothiazole (B30560) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of 2-aminobenzothiazole (B30445) have demonstrated a broad spectrum of activity against various microbial pathogens.

While specific studies on the antibacterial activity of 2-Benzothiazolamine, N-2-butynyl- against Staphylococcus pseudintermedius are not extensively documented in the reviewed literature, the broader class of 2-aminothiazole (B372263) and 2-aminobenzothiazole derivatives has shown significant promise against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govdigitellinc.com For instance, certain trifluoromethoxy substituted aminobenzothiazoles have exhibited potent antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2-16 μg/ml against S. aureus strains. nih.gov Another study on a 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol derivative demonstrated significant antibacterial potency against MRSA, with MIC values as low as 1 µg/mL. digitellinc.com The mechanism of action for some benzothiazole derivatives is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. mdpi.com Given that S. pseudintermedius is a major cause of opportunistic infections in companion animals and the rise of methicillin-resistant strains (MRSP) is a growing concern, the exploration of novel therapeutic agents like N-substituted 2-benzothiazolamines is highly relevant. researchgate.net

The benzothiazole nucleus is also a key component in a number of compounds with antifungal properties. mdpi.com Research on various 2-aminobenzothiazole derivatives has demonstrated their potential to inhibit the growth of pathogenic fungi. For example, some studies have reported the antifungal activity of benzothiazole derivatives against Candida species. nih.govresearchgate.net One study highlighted that n-butylphthalide, when combined with fluconazole, showed synergistic antifungal effects against resistant Candida albicans. nih.gov While direct evidence for the antifungal efficacy of 2-Benzothiazolamine, N-2-butynyl- is not specified in the available literature, the established antifungal potential of the benzothiazole scaffold suggests that this compound could warrant investigation for such properties.

The emergence of drug-resistant microbial strains is a major global health challenge. nih.gov The development of new antimicrobial agents often includes studies to assess the potential for resistance development. For benzothiazole derivatives, research has focused on their efficacy against already resistant strains, such as MRSA. nih.govdigitellinc.com The potent activity of some derivatives against these resistant pathogens suggests they may circumvent existing resistance mechanisms. However, specific studies on the propensity of microorganisms to develop resistance to 2-Benzothiazolamine, N-2-butynyl- have not been detailed in the reviewed sources.

Combining antimicrobial agents can be a strategic approach to enhance efficacy and overcome resistance. The synergistic potential of various compounds with established antibiotics like β-lactams (e.g., ampicillin) has been an area of active research. nih.govnih.gov For instance, the combination of ampicillin (B1664943) with other β-lactams like ceftaroline (B109729) has demonstrated synergistic activity against Enterococcus faecalis. nih.gov While the specific synergistic effects of 2-Benzothiazolamine, N-2-butynyl- with β-lactams have not been explicitly reported, the concept of using novel compounds to potentiate the activity of older antibiotics is a promising avenue for future research in antimicrobial therapy.

Antineoplastic and Cytotoxic Potency

The benzothiazole scaffold has been identified as a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting significant cytotoxic effects against a variety of cancer cell lines. nih.govnih.govnih.gov

Derivatives of 2-aminobenzothiazole have demonstrated notable in vitro antiproliferative activity against a range of human cancer cell lines, including those from breast, lung, and other tissues. nih.govnih.govresearchgate.netjnu.ac.bd

Breast Cancer: Several studies have highlighted the potential of benzothiazole derivatives as cytotoxic agents against breast cancer cells, such as the MCF-7 cell line. nih.govnih.govnih.gov For example, a series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and showed anticancer activity against MCF-7 cells, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov Another study on new benzo[d]imidazo[2,1-b]thiazole derivatives also reported good inhibitory effects on the MCF-7 cell line. nih.govnih.gov

Ovarian Cancer: While specific data on 2-Benzothiazolamine, N-2-butynyl- against ovarian cancer cell lines is not available, the general class of 2-aminothiazole derivatives has been documented to exhibit inhibitory activity against ovarian cancer cells. nih.gov The A2780 cell line is a commonly used model for ovarian cancer research. nih.gov

Lung Cancer: The cytotoxic effects of benzothiazole derivatives have also been evaluated against lung cancer cell lines, such as the A549 cell line. nih.govjnu.ac.bd One study reported that certain N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol derivatives showed cytotoxic properties against A549 cells, with IC50 values of 68 μg/mL and 121 μg/mL, respectively. jnu.ac.bd Another investigation into 2-anilinopyridyl linked benzothiazole hydrazones found that some derivatives exhibited significant antiproliferative effects. researchgate.net

Renal Cancer: The broader class of 2-aminothiazole derivatives has shown inhibitory activity against renal cancer cell lines, although specific data for 2-Benzothiazolamine, N-2-butynyl- is not provided in the search results. nih.gov

The following table summarizes the cytotoxic activity of some representative benzothiazole derivatives against various cancer cell lines as reported in the literature. It is important to note that these are related compounds and not the specific subject of this article, 2-Benzothiazolamine, N-2-butynyl-.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549Lung68 µg/mL jnu.ac.bdresearchgate.net
6-nitrobenzo[d]thiazol-2-olA549Lung121 µg/mL jnu.ac.bdresearchgate.net
2-anilinopyridyl linked benzothiazole-hydrazone (5i)MCF-7Breast1.03 researchgate.net
2-anilinopyridyl linked benzothiazole-hydrazone (5l)MCF-7Breast1.69 researchgate.net
N-(benzo[d]thiazol-2-yl)-3-amino-but-2-enamide (8p)A549Lung3.17 researchgate.net

Molecular Mechanisms of Antitumor Action

The antitumor properties of N-substituted 2-benzothiazolamines are attributed to a variety of molecular mechanisms, primarily centered around the modulation of critical cellular signaling pathways, including retinoic acid activity and the inhibition of various kinases.

Modulation of Retinoic Acid Activity

Certain 2-aminobenzothiazole derivatives have been identified as enhancers of retinoid activity, demonstrating a potential avenue for cancer therapy. Research has shown that indole-3-amides and dipeptides derived from 2-aminobenzothiazoles exhibit cytotoxic effects against neuroblastoma and breast adenocarcinoma cell lines, with activity observed in the micromolar range. nih.gov These compounds have been found to work additively with low doses of 13-cis-retinoic acid in neuroblastoma cells. nih.gov Further investigations using neuroblastoma cells overexpressing the retinoic acid receptor β2 (RARβ2) have confirmed that these benzothiazole derivatives can act as RARβ2 agonists, providing a mechanistic basis for their antitumor effects. nih.gov

Kinase Inhibition

A prominent mechanism through which N-substituted 2-benzothiazolamines exert their anticancer effects is via the inhibition of various protein kinases, which are crucial regulators of cell proliferation, angiogenesis, and survival. nih.govnih.govresearchgate.net

Derivatives of 2-aminobenzothiazole have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov By targeting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. For instance, a series of 2-aminobenzothiazole hybrids linked to other heterocyclic moieties have demonstrated significant in vitro antitumor effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov

Furthermore, substituted benzothiazoles have been investigated as inhibitors of cyclin-dependent kinases (CDKs). nih.gov CDKs are key enzymes in cell cycle regulation, and their inhibition can lead to cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells. nih.gov The development of benzothiazole-based CDK inhibitors represents a therapeutic strategy to induce cytostatic rather than cytotoxic effects, potentially mitigating some of the side effects associated with conventional chemotherapy. nih.gov

The antitumor activity of some benzothiazole derivatives is also linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within sensitive cancer cells. nih.gov This activation process can lead to the formation of reactive electrophilic intermediates that form DNA adducts, ultimately triggering cell death. nih.gov

Compound Class Target Mechanism of Action Observed Effect
Indole-3-amides from 2-aminobenzothiazolesRARβ2Agonist, enhances retinoic acid activityCytotoxicity in neuroblastoma and breast cancer cells nih.gov
2-Aminobenzothiazole hybridsVEGFR-2Inhibition of kinase activityAnti-angiogenic, antitumor effect nih.gov
Substituted benzothiazolesCDKsInhibition of kinase activityCell cycle arrest nih.gov
2-(4-Aminophenyl)benzothiazolesDNAMetabolic activation by CYP1A1 to form DNA adductsCell death in sensitive cancer cells nih.gov

Modulation of Neurological Pathways

The benzothiazole scaffold is also a key feature in compounds designed to modulate neurological functions, demonstrating potential as anticonvulsant and neuroprotective agents.

Anticonvulsant Activity and Sodium Flux Inhibition

A significant body of research has highlighted the anticonvulsant properties of substituted 2-benzothiazolamines. nih.govnih.gov One of the primary mechanisms underlying this activity is the inhibition of voltage-gated sodium channels. nih.govnih.gov

Studies on a series of aryl-substituted 2-benzothiazolamines have demonstrated their ability to modulate sodium influx in rat cortical slices. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the potency of these compounds as sodium flux inhibitors generally increases with higher lipophilicity, smaller size, and greater electron-withdrawing properties of the substituents on the benzo ring. nih.gov Several of these potent sodium flux inhibitors also showed significant anticonvulsant activity in the maximal electroshock (MES) assay, a standard preclinical model for epilepsy. nih.gov Interestingly, some 2-benzothiazolamines exhibited anticonvulsant effects in the MES screen without showing activity in the sodium flux assay, suggesting they may interact with the sodium channel in a different manner or act through an alternative mechanism. nih.gov

Compound Series Assay Key Findings
Aryl-substituted 2-benzothiazolaminesVeratridine-induced sodium flux (NaFl) in rat cortical slicesPotent inhibition of sodium influx by nine compounds. nih.gov
Aryl-substituted 2-benzothiazolaminesMaximal Electroshock (MES) assayThe nine potent NaFl inhibitors proved to be anticonvulsant. An additional fourteen compounds showed anticonvulsant activity without inhibiting sodium flux in the assay. nih.gov

Interference with Neurotransmission

The modulation of neurological pathways by N-substituted 2-benzothiazolamines extends beyond direct channel blocking to interference with neurotransmitter systems. The well-known drug Riluzole, a 2-aminobenzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), is a prime example. Its neuroprotective effects are partly attributed to the inhibition of glutamate (B1630785) release, although the precise mechanism is complex and involves the modulation of sodium channels. nih.gov

Furthermore, research into N-substituted analogs of other neuroactive compounds provides a conceptual framework for how these modifications can influence interactions with neurotransmitter transporters. For example, studies on N-substituted benztropine (B127874) analogs have shown that the nature of the N-substituent can significantly alter the compound's interaction with the dopamine (B1211576) transporter (DAT), leading to atypical behavioral profiles compared to standard DAT inhibitors like cocaine. nih.gov These analogs can stabilize different conformational states of the transporter, affecting the dynamics of dopamine uptake. nih.gov While this research is not directly on benzothiazoles, it underscores the principle that N-substitution is a critical determinant of how a molecule can interfere with neurotransmission machinery.

Metabolic Regulation and Antidiabetic Potential

Recent investigations have uncovered the potential of N-substituted 2-benzothiazolamines in the regulation of metabolic pathways, positioning them as candidates for the development of new antidiabetic agents.

Alpha-Glucosidase Enzyme Inhibition

One of the therapeutic strategies for managing type 2 diabetes is the inhibition of alpha-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable simple sugars. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Docking studies have suggested that benzothiazole-containing compounds can bind to the alpha-glucosidase enzyme, indicating their potential as inhibitors. mdpi.com For example, a synthesized butanamide derivative containing both benzothiazole and benzoxazole (B165842) moieties showed high binding affinities in docking simulations with the 3-TOP protein, a model for alpha-glucosidase, suggesting potential antidiabetic activity. mdpi.com While direct enzymatic inhibition data for a broad range of N-substituted 2-benzothiazolamines is still emerging, these computational findings provide a strong rationale for their investigation as alpha-glucosidase inhibitors.

PPARγ Agonist Effects and Related Metabolic Pathways

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that functions as a primary regulator of adipogenesis and is a key target for the thiazolidinedione class of antidiabetic drugs. nih.govmdpi.com Agonism of PPARγ leads to improved insulin (B600854) sensitivity and glucose metabolism.

Several studies have identified N-substituted 2-benzothiazolamine derivatives as potent PPARγ agonists. nih.govnih.govmdpi.com For instance, benzothiazole derivatives of thiazolidinediones have been synthesized and shown to act as potent PPARγ agonists, highlighting their potential as drug candidates for diabetes. nih.gov In another study, two series of 2-aminobenzothiazole derivatives linked to isothioureas or guanidines were evaluated. In silico and in vivo studies of selected compounds from these series demonstrated a high affinity for PPARγ and an ability to reduce blood glucose levels and improve the lipid profile in a rat model of type 2 diabetes. mdpi.com

Furthermore, some N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant in vivo antidiabetic activity, which is thought to be mediated, at least in part, by the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid action and glucose metabolism. nih.govresearchgate.net

Compound Series Target Observed Effect
Benzothiazole derivatives of thiazolidinedionesPPARγPotent agonism nih.gov
2-Aminobenzothiazole derivatives linked to isothioureas/guanidinesPPARγHigh binding affinity, reduction in blood glucose and improved lipid profile in vivo mdpi.com
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides11β-HSD1Inhibition of enzyme activity, in vivo antidiabetic effect nih.govresearchgate.net

Immunomodulatory and Antiviral Properties

The benzothiazole scaffold is a key pharmacophore in compounds exhibiting a range of biological effects, including antiviral and immunomodulatory activities. researchgate.netmdpi.com Research into this class of compounds has revealed that substitutions on the 2-amino group can lead to potent biological agents.

Derivatives of 2-aminobenzothiazole are recognized as promising pharmacophores for the development of inhibitors against various viral targets, including Dengue virus NS2B/NS3 protease and reverse transcriptase. nih.gov For instance, Frentizole, a benzothiazole derivative, possesses both antiviral and immunosuppressive properties. mdpi.commdpi.com Other studies have synthesized and evaluated various benzothiazole derivatives against several types of viruses. Hybrid compounds containing benzothiazole have shown in-vitro anti-HIV potential. nih.gov Additionally, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), achieving a 50–61% reduction in viral plaques. nih.gov A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives also showed potent broad-spectrum activity against both RNA and DNA viruses, such as influenza A, HCV, Cox B3 virus, and HBV. nih.gov Some benzothiazole derivatives combined with 1,3,4-oxadiazole-2-thione have also been tested against a variety of RNA and dsRNA viruses. researchgate.net

Other Biological Activities (e.g., Photosynthetic Electron Transport Inhibition)

Beyond medicinal applications, thiazole (B1198619) and benzothiazole derivatives have been investigated for their effects on fundamental biological processes in plants. Specifically, amino- and urea-substituted thiazoles have been shown to act as inhibitors of the photosynthetic electron transport (PET) system. nih.govredalyc.org

The primary target for these compounds appears to be Photosystem II (PSII). nih.govnih.gov The mechanism of action involves the inhibitor molecule competing for the same binding site as commercial herbicides like atrazine (B1667683) on the D1 protein of the PSII complex. nih.govredalyc.org This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic process. redalyc.org Studies on various substituted thiazoles have shown that the nature of the substituent, such as the length of an alkyl side chain, significantly influences the inhibitory activity. nih.govredalyc.org For example, amino-substituted thiazoles with isopropyl and n-butyl side chains were found to be among the most active in their respective series. nih.gov

In Vitro Cytotoxicity Assessments against Mammalian Cells

The anticancer properties of 2-aminobenzothiazole derivatives are well-documented through numerous in vitro studies. researchgate.net These compounds have been assessed for their cytotoxic effects against a wide variety of human cancer cell lines, with many derivatives showing significant antiproliferative activity.

For example, newly synthesized 3-benzylbenzo[d]thiazol-2(3H)-iminium salts, which are related to N-substituted 2-aminobenzothiazoles, demonstrated notable cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net Other research has shown that various benzothiazole derivatives exhibit cytotoxicity against lung carcinoma (A549), human monocytic (U 937, THP-1), and mouse melanoma (B16-F10) cell lines. researchgate.netnih.gov The cytotoxic potential often depends on the specific substitutions on the benzothiazole core and the attached groups. In one study, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide showed an IC50 value of 68 μg/mL against the LungA549 cell line. researchgate.net A separate study on 6-substituted-2-aminobenzothiazole thiourea (B124793) derivatives found IC50 values in the low micromolar range against U 937 and B16-F10 cells. nih.gov

The following table summarizes the in vitro cytotoxicity of various N-substituted 2-benzothiazolamine derivatives against selected mammalian cell lines.

Compound DerivativeCell LineActivity MetricValueReference
3-benzylbenzo[d]thiazol-2(3H)-iminium salt (3g)MCF-7 (Breast)IC5041.76 µmol/L researchgate.net
3-benzylbenzo[d]thiazol-2(3H)-iminium salt (3i)MCF-7 (Breast)IC5058.34 µmol/L researchgate.net
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung)IC5068 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-olLungA549 (Lung)IC50121 µg/mL researchgate.net
6-(2,6-dichlorobenzoamidyl)-alkyl-UBT (15a)WI-38 VA-13 (Tumorigenic)EC5032 ng/mL nih.gov
6-(2,6-dichlorobenzoamidyl)-alkyl-UBT (15b)WI-38 VA-13 (Tumorigenic)EC5030 ng/mL nih.gov
6-(2,6-dichlorobenzoamidyl)-alkyl-UBT (15c)WI-38 VA-13 (Tumorigenic)EC5028 ng/mL nih.gov

Computational Modeling and Molecular Docking Studies for Target Interaction

To elucidate the mechanisms underlying the observed biological activities, computational methods are frequently employed. Molecular docking studies, in particular, provide insights into the potential binding modes and interactions of N-substituted 2-benzothiazolamines with their biological targets. researchgate.netnih.gov

These in silico studies have been used to predict the binding affinity of benzothiazole derivatives to various enzymes and proteins. For example, docking simulations have been performed to evaluate the interaction of these compounds with targets such as the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria, the Human Epidermal growth factor receptor (HER), and DNA. nih.govnih.gov Such studies help in understanding structure-activity relationships by identifying key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target protein. nih.gov For instance, docking of some benzothiazole derivatives into the HER enzyme and DNA has suggested their potential as anticancer agents by highlighting strong binding affinities. nih.gov Similarly, docking of novel 2-aminobenzothiazole derivatives into various cancer-related protein targets has been used to rationalize their cytotoxic effects and guide further synthesis of more potent compounds. nih.gov

Advanced Research Applications and Methodological Contributions

Development as Fluorescent Probes and Imaging Agents

The benzothiazole (B30560) core is a well-established fluorophore, and its derivatives are frequently explored for their potential as fluorescent probes and imaging agents. Research into related benzothiazole compounds has demonstrated their utility in detecting specific biological molecules and environmental contaminants. For instance, various benzothiazole-based probes have been designed for the sensitive and selective detection of analytes such as hydrazine (B178648) (N₂H₄) and cysteine. nih.govrsc.org These probes often operate on a "turn-on" fluorescence mechanism, where a significant enhancement in fluorescence intensity is observed upon interaction with the target molecule. nih.gov

One study detailed a two-photon fluorescent probe based on 2-benzothiazoleacetonitrile for detecting hydrazine, which is valuable for both bioimaging and environmental monitoring. nih.gov Another novel probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the highly sensitive imaging of cysteine in vitro and in vivo, showcasing a remarkable 4725-fold fluorescence enhancement. rsc.org Furthermore, benzothiazole derivatives have been incorporated into probes for imaging superoxide (B77818) anions, which are implicated in inflammatory processes. nih.gov While these examples highlight the potential of the benzothiazole scaffold, specific studies detailing 2-Benzothiazolamine, N-2-butynyl- as a fluorescent probe are not extensively documented in the reviewed literature. The presence of the butynyl group, however, offers a potential site for further functionalization or a unique interaction moiety that could be exploited in future probe design.

Role in Organic Catalysis and Ligand Design

Derivatives of 2-aminobenzothiazole (B30445) are recognized for their capacity to act as ligands in coordination chemistry, which can lead to applications in catalysis. The nitrogen and sulfur atoms within the benzothiazole ring system provide potential coordination sites for metal ions. The introduction of specific substituents, such as the N-2-butynyl group, can modulate the electronic properties and steric environment of the ligand, thereby influencing the catalytic activity and stability of the resulting metal complexes.

Research on related structures, such as 2-(2′-aminophenyl)benzothiazole, has shown their utility in forming pincer ligands. nih.gov These polydentate ligands are particularly effective in stabilizing metal ions, including lanthanides, and have been investigated for their applications in catalysis. nih.govmdpi.com The design of these ligands often aims to create a rigid and well-defined coordination sphere around the metal center, which can enhance catalytic efficiency and selectivity. While the direct application of 2-Benzothiazolamine, N-2-butynyl- in catalysis is not explicitly detailed, its structural similarity to these catalytically active compounds suggests its potential as a ligand in the development of novel catalysts.

Applications in Optoelectronic Materials Science

The photophysical properties of benzothiazole derivatives make them attractive candidates for use in optoelectronic materials. These compounds are known for their luminescence and have been incorporated into materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. mdpi.comresearchgate.net The electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) (BTD) ring, a related heterocyclic system, makes it a valuable building block for creating materials with desirable electronic and photophysical characteristics. researchgate.net

The fluorescence and charge-transport properties of these materials can be tuned by modifying the chemical structure of the benzothiazole core. The introduction of various substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and efficiency of OLEDs or the performance of solar cells. Although specific research on the optoelectronic applications of 2-Benzothiazolamine, N-2-butynyl- is not prominent, the foundational properties of the benzothiazole scaffold suggest that this compound could be a useful component in the design of new optoelectronic materials. nih.gov

Utility as Chemical Research Tools and Synthetic Building Blocks

In synthetic organic chemistry, benzothiazole derivatives serve as versatile building blocks for the construction of more complex molecules. The reactivity of the benzothiazole ring system and its substituents allows for a variety of chemical transformations. The N-2-butynyl group in 2-Benzothiazolamine, N-2-butynyl- introduces a reactive alkyne functionality, which can participate in a range of chemical reactions, such as click chemistry, cycloadditions, and coupling reactions. This makes the compound a potentially valuable tool for synthesizing novel organic materials, pharmaceuticals, and other functional molecules.

The synthesis of various heterocyclic compounds often utilizes benzothiazole precursors. For example, 2-(2′-aminophenyl)benzothiazole and its derivatives can be synthesized through several methods, including the condensation of 2-aminothiophenol (B119425) with anthranilic acid using a dehydrating agent like polyphosphoric acid. nih.gov These synthetic routes provide access to a wide array of functionalized benzothiazoles that can be used in diverse research applications. The presence of the butynyl group in 2-Benzothiazolamine, N-2-butynyl- expands the synthetic possibilities, allowing for its incorporation into larger molecular frameworks through alkyne-specific reactions.

Preclinical Vaccine Adjuvant Research

Recent research has explored the potential of benzothiadiazole derivatives as novel vaccine adjuvants. nih.gov Adjuvants are substances that enhance the immune response to a vaccine antigen. The development of new and effective adjuvants is crucial for improving the efficacy of existing vaccines and for creating new vaccines against challenging pathogens. nih.gov

A high-throughput screening campaign identified a benzothiadiazole compound that enhanced the release of extracellular vesicles (EVs), which play a role in antigen presentation and immune stimulation. nih.gov Subsequent structure-activity relationship (SAR) studies of this scaffold have been performed to optimize its potency as a vaccine adjuvant. These studies involve synthesizing and testing a series of related compounds to identify the key structural features required for immunological activity. While these studies have focused on the benzothiadiazole ring system, they highlight the potential of related heterocyclic compounds, including benzothiazole derivatives, in the field of immunology. The specific role of 2-Benzothiazolamine, N-2-butynyl- in this area has not been reported, but the broader interest in this class of compounds for adjuvant development suggests a potential avenue for future research.

Future Directions and Emerging Research Avenues for N 2 Butynyl 2 Benzothiazolamine

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is a cornerstone of modern pharmaceutical research. For N-2-butynyl-2-benzothiazolamine, future efforts will likely concentrate on greener and more atom-economical approaches to the core 2-aminobenzothiazole (B30445) structure and the subsequent N-alkylation. mdpi.comnih.gov

Current research highlights several innovative strategies for the synthesis of 2-substituted benzothiazoles. These include the use of heterogeneous catalysts like nano-BF3/SiO2, which offers the advantage of being reusable. researchgate.net Another promising direction is the use of copper-catalyzed reactions, which can proceed in environmentally benign solvents like ethanol (B145695) under microwave irradiation, often eliminating the need for ligands and other additives. researchgate.net Metal-organic frameworks and magnetic nanoparticles are also being explored as catalyst supports, allowing for easy recovery and recycling. mdpi.com

Solvent-free "melt" reactions and the use of greener solvents like PEG-400 are also gaining traction, minimizing the environmental impact of the synthesis. researchgate.net These advancements aim to produce higher yields with shorter reaction times and easier work-up procedures, making the synthesis of N-2-butynyl-2-benzothiazolamine and its derivatives more efficient and sustainable.

Table 1: Emerging Synthetic Methodologies for 2-Substituted Benzothiazoles

Synthetic ApproachKey FeaturesPotential Advantages
Heterogeneous Catalysis (e.g., nano-BF3/SiO2)Reusable catalystReduced waste, cost-effective
Copper-Catalyzed ReactionsLigand-free, microwave-assistedEnvironmentally friendly, faster reactions
Catalyst-Impregnated Magnetic NanoparticlesEasy catalyst recoverySimplified purification
"Melt" ReactionsSolvent-free conditionsReduced solvent waste, high efficiency
Green Solvents (e.g., PEG-400)Biodegradable and recyclable solventLower environmental impact

Deepening Mechanistic Understanding of Biological Activities

While the benzothiazole (B30560) core is associated with a wide range of biological activities, including antimicrobial and antitumor effects, the specific mechanisms of action for N-2-butynyl-2-benzothiazolamine are not yet fully elucidated. scholarsresearchlibrary.comnih.gov Future research will need to delve into its molecular targets and signaling pathways to understand how it exerts its biological effects.

A key area of investigation will be its interaction with biomacromolecules. For instance, some benzothiazole derivatives have been shown to bind to DNA, potentially interfering with DNA-dependent enzymes. nih.gov Studies to determine if N-2-butynyl-2-benzothiazolamine follows a similar mechanism, and to identify the specific binding modes, will be crucial.

Furthermore, its potential as a monoamine oxidase (MAO) inhibitor warrants further exploration. nih.gov Understanding the selectivity for MAO-A versus MAO-B isoforms and the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type) will be critical for its development as a potential therapeutic agent. nih.gov Techniques such as enzyme kinetics, molecular docking, and structural biology will be invaluable in this endeavor.

Rational Design of Next-Generation Analogues

A deeper mechanistic understanding will pave the way for the rational design of next-generation analogues of N-2-butynyl-2-benzothiazolamine with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be essential to identify which structural modifications enhance biological activity.

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play a pivotal role in predicting the biological activity of novel analogues before their synthesis. This in silico approach can significantly streamline the drug discovery process by prioritizing the most promising candidates.

Interdisciplinary Research Perspectives

The full potential of N-2-butynyl-2-benzothiazolamine can only be realized through collaborative efforts that bridge different scientific disciplines.

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and chemical biologists will be essential for designing and synthesizing novel analogues and for probing their biological mechanisms of action using advanced cellular and molecular techniques.

Pharmacology and Toxicology: Pharmacologists will be needed to evaluate the in vivo efficacy and pharmacokinetic profiles of promising analogues in relevant disease models. Toxicologists will play a critical role in assessing the safety and potential off-target effects of these new compounds.

Materials Science: There is potential for incorporating N-2-butynyl-2-benzothiazolamine or its derivatives into novel materials, such as drug delivery systems or functionalized polymers, which could open up new therapeutic applications.

By fostering these interdisciplinary collaborations, researchers can accelerate the translation of fundamental discoveries about N-2-butynyl-2-benzothiazolamine into tangible benefits for human health.

Q & A

Q. What are the recommended synthetic routes for preparing N-2-butynyl-substituted benzothiazolamine derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions at the benzothiazole amine group. For example, substituting the hydrogen on the amine group with a 2-butynyl moiety requires activation of the amine (e.g., via deprotonation with a strong base like NaH) and reaction with 2-butynyl bromide under inert conditions. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., KI) to improve yield .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification often requires column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate).

Q. How can the structural integrity of N-2-butynyl-2-benzothiazolamine be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substitution at the amine group (e.g., disappearance of the NH2 signal and appearance of new alkyl proton peaks). FT-IR can confirm the loss of N–H stretching (~3400 cm⁻¹) and presence of C≡C stretching (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for molecular ion validation .
  • Data Contradiction Note : In some cases, unexpected byproducts (e.g., dimerization due to alkyne reactivity) may require additional analytical techniques like X-ray crystallography for unambiguous confirmation .

Q. What are the stability profiles of N-2-butynyl-2-benzothiazolamine under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track changes using UV spectroscopy.
  • Key Finding : Alkyne groups may hydrolyze under acidic conditions, requiring inert storage (e.g., argon atmosphere) .

Advanced Research Questions

Q. How does the N-2-butynyl substituent influence the biological activity of benzothiazolamine derivatives?

  • Methodological Answer : Compare the activity of N-2-butynyl derivatives with other alkyl/aryl analogs using in vitro assays (e.g., antimicrobial or anticancer screens). For example:
  • Antimicrobial Testing : Use microdilution assays against Staphylococcus aureus and Escherichia coli to determine MIC values.
  • Mechanistic Insight : The alkyne group may enhance membrane permeability or enable click chemistry for target identification .
    • Data Contradiction Note :
      Some studies report reduced activity due to steric hindrance from the bulky alkyne group, necessitating molecular docking studies to assess binding affinity .

Q. What analytical challenges arise in detecting N-2-butynyl-2-benzothiazolamine in environmental samples?

  • Methodological Answer : Environmental detection requires solid-phase extraction (SPE) followed by LC-MS/MS due to low concentrations (ng/L range). Key challenges include:
  • Matrix Effects : Wastewater sludge may adsorb the compound, necessitating sonication-assisted extraction.
  • False Negatives : Passive samplers (e.g., POCIS) may fail to capture particulate-bound derivatives, as seen with 2-benzothiazolamine in WWTPs .
    • Advanced Protocol :
      Spike samples with deuterated internal standards (e.g., d₄-2-benzothiazolamine) to correct for recovery losses.

Q. How can computational methods predict the reactivity of the alkyne group in N-2-butynyl-2-benzothiazolamine?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model:
  • Electrophilic Reactivity : Alkyne participation in cycloaddition or nucleophilic attacks.
  • Tautomerization : Stability of possible enamine or ketenimine intermediates.
  • Validation : Compare computational results with experimental kinetic studies (e.g., reaction rates with azides for click chemistry) .

Contradictions and Mitigation Strategies

Q. Why do some studies report conflicting data on the environmental persistence of benzothiazolamine derivatives?

  • Analysis : Discrepancies arise from differences in sample preparation (e.g., dissolved vs. particulate phases). For example, 2-benzothiazolamine was detected in traditional water samples but not in passive samplers, suggesting particulate-bound forms dominate .
  • Mitigation : Standardize protocols for phase separation (e.g., centrifugation/filtration) and include both dissolved and particulate fractions in analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.